molecular formula C8H18Cl2N2O B2495772 {Octahydropyrrolo[1,2-a]piperazin-6-yl}methanol dihydrochloride CAS No. 2225146-75-6

{Octahydropyrrolo[1,2-a]piperazin-6-yl}methanol dihydrochloride

Cat. No.: B2495772
CAS No.: 2225146-75-6
M. Wt: 229.15
InChI Key: NNNHTPOWKITBLB-UHFFFAOYSA-N
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Description

{Octahydropyrrolo[1,2-a]piperazin-6-yl}methanol dihydrochloride is a nitrogen-containing heterocyclic compound. It is part of the piperazine family, which is known for its wide range of biological and pharmaceutical activities. This compound is characterized by its unique structure, which includes a pyrrole ring fused with a piperazine ring, making it a valuable scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {Octahydropyrrolo[1,2-a]piperazin-6-yl}methanol dihydrochloride typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods are often carried out under basic conditions and may require specific catalysts to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for efficiency and cost-effectiveness, often involving parallel solid-phase synthesis and photocatalytic synthesis .

Chemical Reactions Analysis

Types of Reactions

{Octahydropyrrolo[1,2-a]piperazin-6-yl}methanol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the alcohol group to a carbonyl group.

    Reduction: Reduction reactions may be used to convert carbonyl groups back to alcohols or to reduce other functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .

Scientific Research Applications

{Octahydropyrrolo[1,2-a]piperazin-6-yl}methanol dihydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{Octahydropyrrolo[1,2-a]piperazin-6-yl}methanol dihydrochloride is unique due to its specific structural features and the presence of a methanol group. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications. Compared to similar compounds, it may exhibit different pharmacokinetic properties and interactions with molecular targets, making it a valuable compound for further research and development .

Properties

IUPAC Name

1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazin-6-ylmethanol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.2ClH/c11-6-8-2-1-7-5-9-3-4-10(7)8;;/h7-9,11H,1-6H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNNHTPOWKITBLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N2C1CNCC2)CO.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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